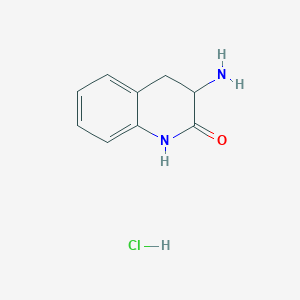

N1-苄基-N1,N3-二甲基-1,3-丙二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

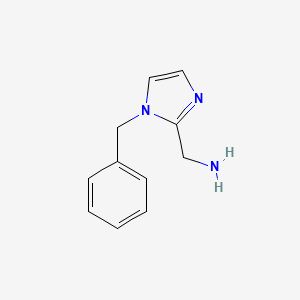

The compound "N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine" is a derivative of 1,3-propanediamine, which is a diamine with two primary amine groups that can react with various aldehydes to form Schiff bases. These Schiff bases are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. The papers provided discuss the synthesis, characterization, and applications of several Schiff base compounds and related diamine derivatives, which can offer insights into the properties and reactivity of "N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine" .

Synthesis Analysis

The synthesis of diamine derivatives often involves the reaction of an aldehyde with a diamine. For instance, benzaldehyde reacts preferentially with the 1-amino group of 1,2-propanediamine to form Schiff bases, which can be further modified to produce various benzyl derivatives . The synthesis of these compounds can be achieved through a stepwise approach, starting from commercially available amines and aldehydes, as demonstrated in the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine . The Schiff base compounds derived from 3,4-dimethoxybenzaldehyde are synthesized and characterized by elemental analysis, FT-IR, and 1H NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of Schiff base compounds is characterized by the presence of an imine group (-C=N-), which is often coplanar with adjacent aromatic rings. The crystal structure of these compounds can be determined using single-crystal X-ray diffraction, revealing details such as dihedral angles between benzene rings and unit cell parameters . For example, the Schiff base compound derived from 3,4-dimethoxybenzaldehyde crystallizes in the monoclinic space group with specific unit cell parameters .

Chemical Reactions Analysis

Schiff bases derived from diamines can participate in various chemical reactions. The imine group is a reactive site that can undergo nucleophilic addition or be reduced to form secondary amines. The presence of substituents on the benzene rings or the diamine backbone can influence the reactivity and selectivity of these reactions. The synthesis of Schiff bases is a key step in the preparation of many compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff base compounds and related diamine derivatives are influenced by their molecular structure. The presence of hydrogen bonds, C-H…π interactions, and π-π interactions can affect the stability and solubility of these compounds . The vibrational frequencies and corresponding vibrational assignments can be investigated both experimentally and theoretically using methods such as FT-IR, NMR, and computational chemistry techniques . Additionally, the solvation energy values and stability in solution can be studied using NBO and AIM analyses . The cytotoxic activity and cellular accumulation of platinum complexes derived from diamine ligands have been reported, indicating the potential of these compounds in cancer therapy .

科学研究应用

合成和结构研究

N1-苄基-N1,N3-二甲基-1,3-丙二胺被用于合成具有潜在应用于磁性材料和配位化学的复杂分子结构。例如,涉及铜和镍的偶氮桥链,其中该化合物作为配体,展现出由于其独特的结构配置(Bhowmik et al., 2014)而表现出交替磁性特性。同样,含有U4+和过渡金属离子如Cu2+或Ni2+的异核双核化合物已被合成,展示了这种二胺在形成复杂配位结构方面的多功能性(Salmon et al., 2007)。

催化和材料科学

在材料科学中,该化合物在合成新型结构方面发挥作用,例如由N1-苄基-N1,N3-二甲基-1,3-丙二胺衍生的三齿配体的钯(II)环合物。这些配合物对催化过程和具有新型电子性质的材料具有影响(Fernández et al., 2001)。

吸附技术

对使用二胺(包括N1-苄基-N1,N3-二甲基-1,3-丙二胺)修饰二氧化硅表面进行CO2吸附的研究显示出有希望的结果。合成的吸附剂表现出改善的CO2捕获效率,突显了这类化合物在环境应用中的潜力(Sim et al., 2020)。

抗肿瘤药物研究

探索使用N-苄基-1,3-丙二胺衍生物合成铂配合物,包括N1-苄基-N1,N3-二甲基-1,3-丙二胺,作为抗肿瘤药物的潜力。这表明了开发新的癌症治疗方法的潜在途径(de Almeida et al., 2002)。

安全和危害

属性

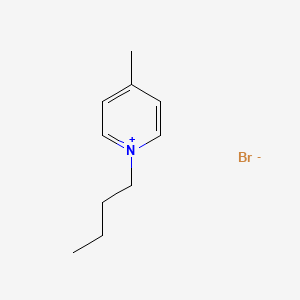

IUPAC Name |

N'-benzyl-N,N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-13-9-6-10-14(2)11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRZWWQEJJUXDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN(C)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543368 |

Source

|

| Record name | N~1~-Benzyl-N~1~,N~3~-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine | |

CAS RN |

60630-68-4 |

Source

|

| Record name | N~1~-Benzyl-N~1~,N~3~-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。